molecular formula C24H22O4 B11044918 (2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11044918
M. Wt: 374.4 g/mol
InChI Key: LTPZSLFCPAIRTK-RIYZIHGNSA-N
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Description

Chalcone is a natural product found in various plant species. It serves as a precursor for the biosynthesis of flavonoids and other polyphenolic compounds. Its chemical structure consists of two aromatic rings connected by an α,β-unsaturated carbonyl group (Figure 1).

!Chalcone Structure

Preparation Methods

Synthesis Routes:

  • Claisen-Schmidt Condensation:

    • Chalcone can be synthesized via the Claisen-Schmidt condensation between an aromatic aldehyde (e.g., benzaldehyde) and an acetophenone (e.g., p-anisalacetophenone).
    • The reaction occurs in the presence of a base (usually NaOH or KOH) in ethanol or another suitable solvent.
    • The resulting chalcone is obtained as a yellow crystalline solid.
  • Aldol Condensation:

    • An alternative method involves the aldol condensation between an aromatic aldehyde and an acetone derivative.
    • Acidic or basic conditions are employed to facilitate the reaction.
    • Chalcone is isolated after purification.

Industrial Production:

Chalcone is industrially produced through the Claisen-Schmidt condensation method due to its simplicity and efficiency.

Chemical Reactions Analysis

Chalcone undergoes several reactions:

    Oxidation: Chalcone can be oxidized to form flavonoids.

    Reduction: Reduction of the double bond yields dihydrochalcones.

    Substitution: Halogenation or alkylation at the aromatic rings is common.

    Michael Addition: The α,β-unsaturated system allows for Michael additions with nucleophiles.

Common reagents include strong bases (NaOH, KOH), reducing agents (NaBH₄), and halogens (Br₂, Cl₂).

Major products:

  • Flavonoids (after oxidation)
  • Dihydrochalcones (after reduction)

Scientific Research Applications

Chalcone has diverse applications:

    Chemistry: Used as a starting material for synthesizing various flavonoids and polyphenols.

    Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for potential anticancer, antidiabetic, and neuroprotective effects.

    Industry: Used in cosmetics, food additives, and natural dye production.

Mechanism of Action

Chalcone’s effects are attributed to its interactions with cellular targets:

    Antioxidant: Scavenges free radicals, protecting cells from oxidative damage.

    Anti-inflammatory: Modulates inflammatory pathways.

    Anticancer: Inhibits cell proliferation and induces apoptosis.

Comparison with Similar Compounds

Chalcone stands out due to its α,β-unsaturated ketone moiety. Similar compounds include flavonoids (e.g., quercetin, kaempferol) and stilbenes (e.g., resveratrol).

Properties

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H22O4/c1-26-21-12-10-20(11-13-21)22(25)14-8-18-9-15-23(27-2)24(16-18)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3/b14-8+

InChI Key

LTPZSLFCPAIRTK-RIYZIHGNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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